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Compound of Interest

Compound Name: Fasiglifam hemihydrate

Cat. No.: B595586 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the

interaction of Fasiglifam (TAK-875) with bile acid transporters.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fasiglifam?

Fasiglifam (TAK-875) is a selective agonist for the G-protein-coupled receptor 40 (GPR40),

also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] It was developed for the treatment

of type 2 diabetes mellitus.[1][4] Its primary therapeutic action is to potentiate glucose-

stimulated insulin secretion from pancreatic β-cells.[2][3][5] Fasiglifam acts as an ago-allosteric

modulator, meaning it binds to an allosteric site on the GPR40 receptor and works

cooperatively with endogenous free fatty acids to enhance insulin release in a glucose-

dependent manner.[2][3]

Q2: Why was the clinical development of Fasiglifam terminated?

The development of Fasiglifam was terminated during Phase III clinical trials due to concerns

about drug-induced liver injury (DILI).[1][6][7][8] Mechanistic studies were subsequently

conducted to investigate the potential causes of this hepatotoxicity.[6][7][8]

Q3: How does Fasiglifam interfere with bile acid transporters?
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Fasiglifam and its reactive acyl glucuronide metabolite (TAK-875AG) have been shown to

inhibit several key hepatobiliary transporters involved in bile acid homeostasis.[1][6][7][8] This

inhibition can disrupt the normal flow of bile acids, leading to their intracellular accumulation in

hepatocytes, a condition known as cholestasis, which can result in liver injury.[4][9] The

transporters affected include both uptake transporters on the basolateral membrane and efflux

transporters on the canalicular membrane of hepatocytes.[1][9]

Q4: Which specific bile acid transporters are inhibited by Fasiglifam and its metabolite?

Efflux Transporters:

Bile Salt Export Pump (BSEP/ABCB11)[6][7]

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)[4][6][7]

Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3)[6][7]

Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4)[7][8]

Uptake Transporters:

Na+/taurocholate cotransporting polypeptide (NTCP/SLC10A1)[1][4]

Organic Anion Transporting Polypeptides (OATP1B1/SLCO1B1 and OATP1B3/SLCO1B3)

[1][4]

Q5: What is the role of Fasiglifam's acyl glucuronide metabolite in its hepatotoxicity?

The formation of a reactive acyl glucuronide metabolite of Fasiglifam (TAK-875AG) is

considered a key contributor to its DILI potential.[6][7][8][10] This metabolite is a potent inhibitor

of MRP3 and also shows inhibitory activity against BSEP, MRP2, and MRP4.[7][8] The

inhibition of these transporters, particularly MRPs, may lead to the accumulation of TAK-875AG

within the liver, exacerbating the toxic effects.[7][8]

Troubleshooting Guide
Problem: Unexpected levels of intracellular bile acid accumulation in in vitro hepatocyte models

treated with Fasiglifam.
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Possible Cause 1: Inhibition of BSEP and/or MRPs. Fasiglifam and its primary metabolite are

known inhibitors of these critical efflux pumps. This leads to a reduction in the transport of

bile acids out of the hepatocytes.

Troubleshooting Step 1: Measure the expression and activity of BSEP, MRP2, and MRP3 in

your cell model. You can use specific substrates and inhibitors to assess the function of each

transporter.

Troubleshooting Step 2: Quantify the intracellular and extracellular concentrations of both

Fasiglifam and its acyl glucuronide metabolite to understand their contribution to transporter

inhibition.

Possible Cause 2: Inhibition of basolateral uptake transporters. While counterintuitive,

inhibition of uptake transporters like NTCP and OATPs can also alter the overall bile acid

homeostasis, potentially contributing to cellular stress.[1][4]

Troubleshooting Step 1: Evaluate the activity of NTCP and OATPs using probe substrates in

the presence and absence of Fasiglifam.

Troubleshooting Step 2: Consider the specific bile acids used in your experimental system,

as their transport kinetics via different transporters can vary.

Problem: Discrepancies between in vitro findings and in vivo observations of liver injury in

animal models.

Possible Cause 1: Species-specific differences in metabolism. The formation of the reactive

acyl glucuronide metabolite of Fasiglifam can vary between species.[7][8] For instance, non-

rodents and humans may form this metabolite more efficiently than rats.[7]

Troubleshooting Step 1: Profile the metabolic fate of Fasiglifam in the liver microsomes or

hepatocytes of the animal model you are using and compare it to human-derived systems.

Troubleshooting Step 2: If possible, quantify the levels of TAK-875AG in the liver tissue of

your animal model.

Possible Cause 2: Contribution of mitochondrial toxicity. Fasiglifam has been shown to inhibit

mitochondrial respiration.[6][7] This can be a direct effect or an indirect consequence of bile
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acid accumulation.[6][7]

Troubleshooting Step 1: Assess mitochondrial function in hepatocytes treated with Fasiglifam

using assays for oxygen consumption, mitochondrial membrane potential, and ATP

production.

Troubleshooting Step 2: Investigate markers of oxidative stress, as mitochondrial dysfunction

can lead to the generation of reactive oxygen species.

Data Presentation
Table 1: Inhibitory Potency (IC50) of Fasiglifam against Human Bile Acid Transporters

Transporter Substrate IC50 (µM)

MRP2 Vinblastine 2.41[4]

NTCP d₈-taurocholic acid 10.9[4]

OATP1B1 Atorvastatin 2.28[4]

OATP1B3 Atorvastatin 3.98[4]

Table 2: Comparative Inhibitory Potency of Fasiglifam and its Acyl Glucuronide Metabolite

(TAK-875AG) against Human Efflux Transporters

Transporter Inhibitor IC50 (µM)

MRP2 Fasiglifam
Similar potency to TAK-

875AG[7][8]

MRP3 TAK-875AG 0.21[7][8]

MRP4 Fasiglifam
Similar potency to TAK-

875AG[7][8]

BSEP Fasiglifam
Similar potency to TAK-

875AG[7][8]
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Experimental Protocols
1. Covalent Protein Binding Assay in Hepatocytes

Objective: To determine the covalent binding burden (CVB) of Fasiglifam, which is an

indicator of the formation of reactive metabolites.

Methodology:

Cryopreserved human hepatocytes are thawed and viability is assessed.

Hepatocytes are incubated at a concentration of 1 x 10^6 cells/mL in Krebs-Henseleit

buffer (KHB) supplemented with 12.5 mM HEPES (pH 7.4).

Incubations are carried out in glass tubes at 37°C under 5% CO2 with constant shaking.

Hepatocytes are treated with 10 µM ¹⁴C-labeled Fasiglifam in triplicate for a specified time

(e.g., 4 hours).

A parallel set of incubations is spiked with the radiolabeled compound after the incubation

period to determine non-specific binding.

Following incubation, the cells are processed to precipitate proteins, and the amount of

radioactivity covalently bound to the protein is quantified by liquid scintillation counting.

The covalent binding is expressed as pmol equivalents per mg of protein.

The CVB can be calculated based on the in vitro covalent binding data and the clinical

dose of the drug.[6]

2. BSEP Inhibition Assay using Membrane Vesicles

Objective: To assess the direct inhibitory effect of Fasiglifam on the Bile Salt Export Pump.

Methodology:

Inside-out membrane vesicles are prepared from a cell line overexpressing human BSEP

(e.g., Sf9 or HEK293 cells).
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The vesicles are incubated with a BSEP substrate, such as the fluorescent bile salt

derivative tauro-nor-THCA-24-DBD or radiolabeled taurocholic acid.

The uptake of the substrate into the vesicles is measured in the presence and absence of

varying concentrations of Fasiglifam.

The reaction is initiated by the addition of ATP and incubated for a specific time at 37°C.

The reaction is stopped by the addition of ice-cold buffer, and the vesicles are collected by

filtration.

The amount of substrate transported into the vesicles is quantified using a fluorescence

plate reader or liquid scintillation counter.

IC50 values are determined by plotting the percentage of inhibition against the logarithm

of the Fasiglifam concentration.[11]

Visualizations
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Caption: Proposed mechanism of Fasiglifam-induced liver injury.
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Caption: Workflow for BSEP inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b595586?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

